molecular formula C14H17BrN2O3 B2485845 (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1798028-88-2

(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2485845
CAS No.: 1798028-88-2
M. Wt: 341.205
InChI Key: RHQPOOPYPOEGJK-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound that features a brominated pyridine ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting with the bromination of pyridine derivatives. The spirocyclic structure is then introduced through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular processes and developing new therapeutic agents.

Medicine

Medically, (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has potential applications in drug discovery. Its unique structure and reactivity profile make it a candidate for the development of new pharmaceuticals targeting specific diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine: Another brominated compound with different reactivity and applications.

    tert-Butyl carbamate: A compound with a similar functional group but different structural features.

    Zwitterions: Compounds with both positive and negative charges, offering unique chemical properties.

Uniqueness

What sets (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone apart is its spirocyclic structure combined with a brominated pyridine ring. This unique combination provides distinct reactivity and potential for diverse applications in various fields.

Biological Activity

The compound (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

 5 Bromopyridin 3 yl 1 5 dioxa 9 azaspiro 5 5 undecan 9 yl methanone\text{ 5 Bromopyridin 3 yl 1 5 dioxa 9 azaspiro 5 5 undecan 9 yl methanone}

This compound features a brominated pyridine ring and a spirocyclic moiety that contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from pyridine and spirocyclic structures. For instance, compounds with related structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

A notable study investigated the biological activity of a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which exhibited promising anticancer properties. The following table summarizes the findings from this study:

Cell LineIC50 (µM)Mechanism of Action
Jurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase
HeLaTBDApoptosis induction
MCF-7TBDAntiangiogenic activity

The compound BPU showed effective cytotoxicity across various cell lines, with the Jurkat cells being particularly sensitive. The mechanism involved cell cycle arrest and apoptosis, which are critical pathways for anticancer activity .

Antimicrobial Activity

The antimicrobial potential of compounds with spirocyclic structures has also been explored. For example, spirocycle MmpL3 inhibitors have been shown to possess efficacy against Mycobacterium tuberculosis.

Research Findings on Antimicrobial Efficacy

A study on related spirocyclic compounds indicated their effectiveness against M. tuberculosis, as summarized below:

CompoundMIC (µM)Target
Compound 293MmpL3 enzyme
Compound 35TBDMmpL3 enzyme

These compounds demonstrated concentration-dependent killing of M. tuberculosis, indicating their potential as therapeutic agents against resistant strains .

Safety and Toxicity Profile

While exploring the biological activity, it is crucial to consider the safety profile of the compound:

  • Skin Irritation : Causes skin irritation.
  • Eye Damage : Can cause serious eye damage.

These safety concerns highlight the importance of further toxicological evaluations to ensure safe application in therapeutic settings .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c15-12-8-11(9-16-10-12)13(18)17-4-2-14(3-5-17)19-6-1-7-20-14/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQPOOPYPOEGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=CN=C3)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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